5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran
Brand Name: Vulcanchem
CAS No.: 68505-84-0
VCID: VC2349010
InChI: InChI=1S/C10H11BrO/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5H,6H2,1-2H3
SMILES: CC1(COC2=C1C=C(C=C2)Br)C
Molecular Formula: C10H11BrO
Molecular Weight: 227.1 g/mol

5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran

CAS No.: 68505-84-0

Cat. No.: VC2349010

Molecular Formula: C10H11BrO

Molecular Weight: 227.1 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran - 68505-84-0

Specification

CAS No. 68505-84-0
Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
IUPAC Name 5-bromo-3,3-dimethyl-2H-1-benzofuran
Standard InChI InChI=1S/C10H11BrO/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5H,6H2,1-2H3
Standard InChI Key GHLAFQZIMFGGDC-UHFFFAOYSA-N
SMILES CC1(COC2=C1C=C(C=C2)Br)C
Canonical SMILES CC1(COC2=C1C=C(C=C2)Br)C

Introduction

Chemical Identity and Basic Properties

5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran is a substituted dihydrobenzofuran with a bromine atom at the 5-position and two methyl groups at the 3-position. The compound is characterized by the following identifiers and properties:

ParameterValue
CAS Registry Number68505-84-0
Molecular FormulaC₁₀H₁₁BrO
Molecular Weight227.1 g/mol
MDL NumberMFCD18374741
Chemical StructureBenzofuran core with 5-Br and 3,3-dimethyl substituents

The compound is also known by several synonyms including 5-bromo-3,3-dimethyl-2H-1-benzofuran, 5-Bromo-2,3-dihydro-3,3-dimethylbenzofuran, and Benzofuran, 5-bromo-2,3-dihydro-3,3-dimethyl- .

Physical and Chemical Characteristics

The physical and chemical properties of 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran are important for understanding its behavior in various applications. While specific data on this particular compound is limited in the provided search results, we can infer several properties based on its structure and similar compounds in the dihydrobenzofuran family.

Structural Features

The compound contains a dihydrobenzofuran core structure, which consists of a benzene ring fused to a five-membered dihydrofuran ring. The key structural features include:

  • A bromine substituent at the 5-position of the benzene ring

  • Two methyl groups attached to the 3-position of the dihydrofuran ring

  • A saturated bond between positions 2 and 3 of the furan ring

Spectroscopic Properties

While the search results don't provide specific spectroscopic data for 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran, related compounds such as 5-bromo-2-methyl-2,3-dihydrobenzofuran have been characterized by NMR spectroscopy. For instance, the 5-bromo-2-methyl-2,3-dihydrobenzofuran shows characteristic peaks in its ¹H NMR spectrum at δ 7.22 (s, 1H), 7.18 (d, J=8.1 Hz, 1H), 6.62 (d, J=8.3 Hz, 1H), 4.94 (m, 1H), 3.28 (dd, 1H), 2.78 (dd, J=15.4 Hz, 1H), and 1.45 (d, J=6.7 Hz, 3H) .

ParameterClassification
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302-H315-H335-H319
Precautionary StatementsP264-P270-P301+P312-P330-P501-P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P

The hazard statements correspond to:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H335: May cause respiratory irritation

  • H319: Causes serious eye irritation

Applications and Research Significance

Structure-Activity Relationships

The dihydrobenzofuran scaffold appears to be valuable in medicinal chemistry due to its ability to serve as a conformationally restricted bioisostere. For instance, the development of 2,3-dihydrobenzofurans has shown that conformational restriction of phenyl groups can enhance selectivity and potency in BET inhibitors:

CompoundBRD4 BD1 pIC50BRD4 BD2 pIC50Selectivity (fold)ChromLogD @ pH 7.4
Linear phenyl analog7.14.82003.1
Dihydrobenzofuran analog7.84.616003.6

This data demonstrates that the dihydrobenzofuran structure can significantly improve selectivity (from 200-fold to 1600-fold) while maintaining or enhancing potency .

SupplierProduct CodePackage SizePrice (as of April 2025)
AstaTech, Inc.ATE361619952250 mg₹22,852.19

This commercial availability facilitates research applications and further exploration of the compound's properties and potential uses .

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